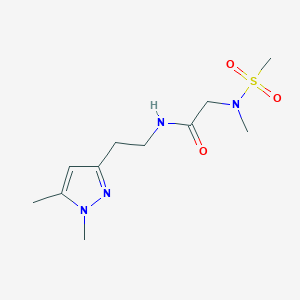

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(N-methylmethylsulfonamido)acetamide

説明

特性

IUPAC Name |

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-2-[methyl(methylsulfonyl)amino]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4O3S/c1-9-7-10(13-15(9)3)5-6-12-11(16)8-14(2)19(4,17)18/h7H,5-6,8H2,1-4H3,(H,12,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVEQDUQVZHLSFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)CCNC(=O)CN(C)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(N-methylmethylsulfonamido)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 1,5-dimethyl-1H-pyrazole with a sulfonylating agent. Common methods include:

- Using Methanesulfonyl Chloride : The reaction is conducted in the presence of a base such as triethylamine in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

- Alternative Synthetic Routes : Other methods may involve variations in the sulfonylating agents or solvents used, optimizing conditions for industrial production through continuous flow reactors to enhance efficiency and safety.

The biological activity of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(N-methylmethylsulfonamido)acetamide is attributed to its ability to interact with specific molecular targets within biological systems. The compound can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. These interactions can lead to various pharmacological effects, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in treating infections.

- Anti-inflammatory Properties : The potential anti-inflammatory effects are also under investigation, which could have implications in treating inflammatory diseases.

Biological Activity Studies

Recent research has focused on evaluating the cytotoxic effects of related compounds derived from pyrazole derivatives. For example, a study on 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime derivatives showed promising results in terms of cytotoxicity against cancer cell lines:

| Compound | IC50 (C6 Cell Line) | IC50 (SH-SY5Y Cell Line) | Mechanism |

|---|---|---|---|

| 5f | 5.13 µM | 5.00 µM | Induces apoptosis and cell cycle arrest |

| 5a | Not specified | 24.31 µM | Selective cytotoxicity |

These results indicate that compounds related to N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(N-methylmethylsulfonamido)acetamide could be effective in treating glioma due to their selective cytotoxicity .

Case Studies

Several case studies have explored the biological activities of pyrazole derivatives:

- Antitumor Activity : A study demonstrated that certain pyrazole derivatives exhibited significant antitumor activity by inducing apoptosis in glioma cells. The mechanism involved cell cycle arrest at various phases, indicating potential for therapeutic applications in oncology .

- Antimicrobial Testing : Other studies have highlighted the antimicrobial properties of sulfonamide-containing compounds, suggesting that N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(N-methylmethylsulfonamido)acetamide may also possess similar properties worth exploring further.

類似化合物との比較

Crystallography and Hydrogen Bonding

Crystal structures of related compounds (e.g., ) reveal:

- Hydrogen bonding networks : The acetamide’s NH and carbonyl groups form N–H···O and C–H···O interactions, stabilizing supramolecular assemblies. In , R₂²(10) graph set motifs create 2D networks .

- Torsional flexibility : The pyrazole and aryl substituents exhibit dihedral angles (e.g., 37.4°–67.0° in ), influencing packing efficiency and intermolecular interactions .

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key analogues and their differentiating features:

Functional Group Impact on Bioactivity

Physicochemical Properties

- Molecular weight : The target compound (~335 g/mol) falls within the range of bioactive small molecules (200–500 g/mol).

Industrial Relevance

- Agrochemicals: Chlorophenoxy derivatives () are used as herbicides, while fluorinated analogues () are explored as pesticides.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。